molecular formula C15H13ClO3 B3024648 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid CAS No. 938379-26-1

5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid

Cat. No. B3024648
CAS RN: 938379-26-1
M. Wt: 276.71 g/mol
InChI Key: KFBVQXZOAPISBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C15H13ClO3 and a molecular weight of 276.71 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid is defined by its molecular formula, C15H13ClO3 . For a detailed structural analysis, spectroscopic methods such as NMR, FTIR, and MS can be used .


Physical And Chemical Properties Analysis

5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid has a molecular weight of 276.71 . For a comprehensive analysis of its physical and chemical properties, various analytical techniques can be used.

Future Directions

The future directions for the use of 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid could involve its application in proteomics research and the exploration of its reactions and properties.

properties

IUPAC Name

5-chloro-2-[(2-methylphenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBVQXZOAPISBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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